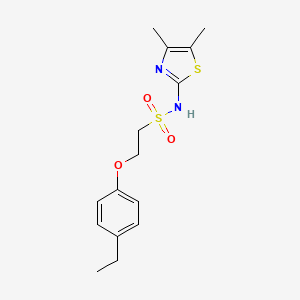

N-(4,5-dimethylthiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,5-dimethylthiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide is a versatile chemical compound utilized in diverse scientific research. It is a derivative of phenoxy acetamide, a class of compounds that have been the focus of recent investigations into their synthesis and pharmacological activities . These compounds have shown promise as potential therapeutic candidates .

Synthesis Analysis

The synthesis of phenoxy acetamide derivatives, such as N-(4,5-dimethylthiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide, involves various chemical techniques. The literature suggests that multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of N-(4,5-dimethylthiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide is based on the phenoxy acetamide framework. This structure includes functional groups that can trigger molecular interactions, contributing to the compound’s biological effects .Wissenschaftliche Forschungsanwendungen

- Researchers have explored the potential of this compound as an anticancer agent. Its sulfonamide group and thiazole ring contribute to its cytotoxic effects against cancer cells. Studies have investigated its impact on different cancer types, including breast, lung, and colon cancer .

- N-(4,5-dimethylthiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide exhibits anti-inflammatory activity. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases .

- The compound’s unique structure suggests potential antibacterial properties. Researchers have studied its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria .

- Some studies have investigated the neuroprotective role of this compound. It may help mitigate oxidative stress and inflammation in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

- Carbonic anhydrase inhibitors find applications in treating glaucoma, epilepsy, and other conditions. N-(4,5-dimethylthiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide has been evaluated as a potential inhibitor of carbonic anhydrase enzymes .

- Preliminary studies suggest that this compound may exhibit antifungal properties. Researchers have investigated its effects against fungal pathogens, such as Candida species .

Anticancer Activity

Anti-Inflammatory Properties

Antibacterial Agent

Neuroprotective Effects

Carbonic Anhydrase Inhibition

Antifungal Activity

These applications highlight the diverse potential of N-(4,5-dimethylthiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide in various scientific contexts. Further research is essential to fully understand its mechanisms of action and optimize its use in therapeutic applications. 🌟

Zukünftige Richtungen

The future directions for research on N-(4,5-dimethylthiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide and similar compounds involve the design of new derivatives that could be successful agents in terms of safety and efficacy. This could enhance the quality of life and contribute to the development of novel and safe tailored drugs .

Eigenschaften

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S2/c1-4-13-5-7-14(8-6-13)20-9-10-22(18,19)17-15-16-11(2)12(3)21-15/h5-8H,4,9-10H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDJGYJEQLCBLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=NC(=C(S2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dimethylthiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2627557.png)

![1-methyl-3-octyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2627562.png)

![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2627564.png)

![N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2627567.png)

![3-[[1-(Pyridine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2627575.png)

![1-[4-(3-Chlorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one](/img/structure/B2627579.png)